

Application Notes: AF430 NHS Ester Protein Labeling for Beginners

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Compound of Interest

Compound Name: AF430 NHS ester

Cat. No.: B12378377

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This document provides a detailed protocol for the covalent labeling of proteins with **AF430 NHS ester**. N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling proteins by forming stable amide bonds with primary amino groups, such as the N-terminus of polypeptides and the side chains of lysine residues.[1][2][3] AF430 is a hydrophilic and photostable coumarin dye with fluorescence emission in the green-yellow range, making it a valuable tool for various bio-imaging and detection applications.[4]

Introduction to AF430 NHS Ester Labeling

The reaction between an **AF430 NHS ester** and a protein results in the formation of a stable covalent bond.[3][5] This process is dependent on pH, with an optimal range of 8.3-8.5 to ensure the primary amines on the protein are deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[1][6] AF430 is particularly advantageous due to its high photostability, hydrophilicity, and a large Stokes shift of 112 nm, which is beneficial for multicolor imaging applications.[4] Its fluorescence is also independent of pH over a wide range (pH 4 to 10).[4][7] This protocol will guide you through the necessary calculations, labeling reaction, and purification steps for successful protein conjugation.

Key Experimental Data

A summary of critical parameters for the **AF430 NHS ester** protein labeling protocol is provided in the table below. These values are starting points and may require optimization for specific proteins.

Parameter	Recommended Value/Range	Notes
AF430 Dye Properties		
Excitation Maximum (λ_{ex})	~430 nm	Can be excited by a 405 nm violet laser.[4]
Emission Maximum (λ_{em})	~542 nm	Green-yellow fluorescence.[4]
Reaction Conditions		
Protein Concentration	1-10 mg/mL	A minimum concentration of 2.0 mg/mL is recommended.[1][8]
Molar Excess of Dye:Protein	8:1 to 15:1	This is a starting point and should be optimized.[1][8]
Reaction Buffer	0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer	Avoid buffers containing primary amines (e.g., Tris).[1][9]
Reaction pH	8.3 - 8.5	Critical for efficient labeling.[1][6]
Reaction Temperature	Room Temperature or 4°C	
Incubation Time	1 hour to overnight	Longer incubation may be needed at 4°C.[10][11]
Solvents		
AF430 NHS Ester Solvent	Anhydrous DMSO or DMF	Prepare fresh.[1][8]
Purification		
Method	Gel Filtration (e.g., Sephadex G-25)	Effective for removing unconjugated dye.[1]

Experimental Protocol

This protocol is a general guide for labeling proteins with **AF430 NHS ester**. Optimization may be necessary for your specific protein of interest.

Reagent Preparation

- Protein Solution:
 - Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[1]
 - Ensure the protein solution does not contain any amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[9]
- **AF430 NHS Ester** Stock Solution:
 - Shortly before use, prepare a 10 mM stock solution of **AF430 NHS ester** in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8]
 - Note: NHS esters are moisture-sensitive, so handle them accordingly.[8]

Calculation of Reagent Quantities

To achieve the desired degree of labeling, it is important to calculate the appropriate molar ratio of dye to protein. A common starting point is a molar excess of 8:1 to 15:1.[1][8]

Formula for calculating the required mass of **AF430 NHS ester**:

$$\text{Mass_dye (mg)} = (\text{Molar Excess} \times \text{Mass_protein (mg)} \times \text{MW_dye (Da)}) / \text{MW_protein (Da)}$$

- Molar Excess: The desired molar ratio of dye to protein.
- Mass_protein: The mass of the protein to be labeled.
- MW_dye: The molecular weight of the **AF430 NHS ester** (refer to the manufacturer's certificate of analysis).
- MW_protein: The molecular weight of the protein.

Labeling Reaction

- Slowly add the calculated volume of the **AF430 NHS ester** stock solution to the protein solution while gently stirring or vortexing.[\[8\]](#)
- Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[\[8\]](#)[\[11\]](#)

(Optional) Quenching the Reaction

The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine (pH 7.4) and incubating for 10-15 minutes at room temperature.[\[8\]](#) This step is optional as the purification process will remove any unreacted dye.

Purification of the Labeled Protein

It is crucial to remove the unconjugated **AF430 NHS ester** from the labeled protein. Gel filtration is a common and effective method.

- Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
- Apply the reaction mixture to the top of the column.
- Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute first, followed by the smaller, unconjugated dye molecules.
- Collect the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance of AF430 (~430 nm, A₄₃₀).
- Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{430} \times CF)] / \epsilon_{\text{protein}}$$

- CF: Correction factor for the dye's absorbance at 280 nm (A_{280}/A_{max} for the dye). Refer to the dye manufacturer's data sheet for this value.
- $\epsilon_{\text{protein}}$: Molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL using the following formula:

$$\text{DOL} = A_{430} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$$

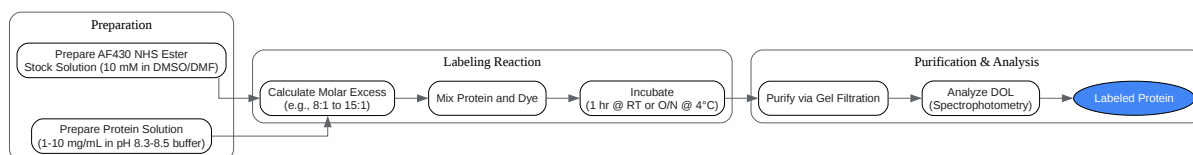
- ϵ_{dye} : Molar extinction coefficient of the AF430 dye at its absorbance maximum.

Troubleshooting

Problem	Possible Cause	Recommended Solution
Low or no labeling	Incorrect pH of the reaction buffer. [12]	Ensure the pH is between 8.3 and 8.5.
Presence of amine-containing buffers (e.g., Tris). [9]	Use an amine-free buffer like sodium bicarbonate or phosphate buffer.	
Hydrolyzed NHS ester.	Prepare the dye stock solution fresh in anhydrous solvent.	
Protein precipitation	Over-labeling of the protein. [9] [13]	Reduce the molar excess of the dye in the reaction.
Inappropriate buffer conditions.	Ensure the protein is soluble in the chosen labeling buffer.	
Low fluorescence signal	Dye-dye quenching due to over-labeling. [13]	Decrease the molar excess of the dye. Determine the DOL to optimize.
Incorrect excitation or emission wavelengths.	Use the correct filter sets for AF430 (Ex: ~430 nm, Em: ~542 nm).	

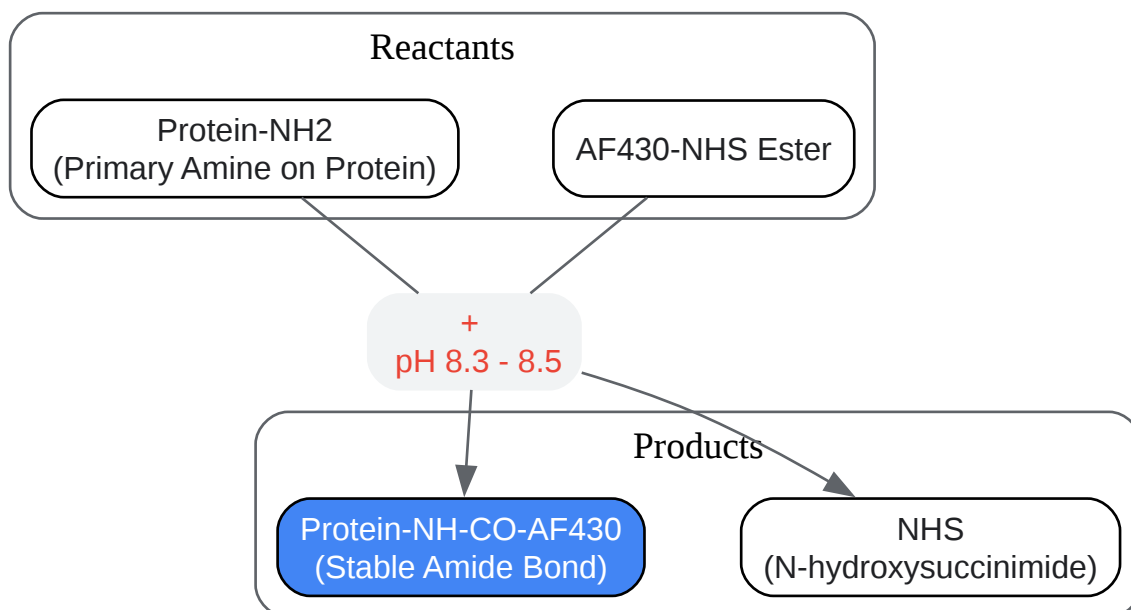
Visualizing the Workflow and Chemistry

To better understand the experimental process and the underlying chemical reaction, the following diagrams have been generated.



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Caption: Experimental workflow for **AF430 NHS ester** protein labeling.



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Caption: Chemical reaction of **AF430 NHS ester** with a primary amine on a protein.

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